![molecular formula C9H13N3 B2765122 2-ethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine CAS No. 1334146-17-6](/img/structure/B2765122.png)

2-ethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

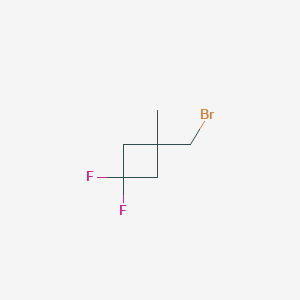

“2-ethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine” is a chemical compound with the molecular formula C9H13N3 and a molecular weight of 163.22 . It’s a type of heterocyclic compound .

Molecular Structure Analysis

The molecular structure of “this compound” is based on a pyridopyrimidine core, which is a combination of a pyridine and a pyrimidine ring . The exact structure would need to be confirmed through techniques such as NMR, HPLC, LC-MS, UPLC, etc .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the sources retrieved. It is known that the compound has a molecular weight of 163.22 , but other properties such as boiling point, solubility, and stability are not specified .Applications De Recherche Scientifique

Structural and Electronic Properties

Structural Parameters and Optical Exploration

The study of pyrimidine derivatives, including thiopyrimidine derivatives, has revealed significant structural parameters and electronic properties. These compounds have been investigated for their potential applications in nonlinear optics (NLO) fields due to their promising NLO characteristics. Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) analyses have provided insights into their molecular electronic potential and natural bonding orbital (NBO) interactions, highlighting their suitability for optoelectronic applications (Hussain et al., 2020).

Biomedical Applications

Antiviral Agents

Certain pyrimidine derivatives have been synthesized and tested for their antiviral properties. The research focused on compounds with potential activity against herpes simplex virus (HSV), demonstrating the versatility of pyrimidine scaffolds in medicinal chemistry for developing new antiviral agents (Nasr & Gineinah, 2002).

Synthesis and Biological Evaluation

Novel pyrido[2,3-d]pyrimidine-carboxylate derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antitumor activities. This research underscores the potential of pyrimidine derivatives in developing new therapeutic agents with varied biological activities (Shanmugasundaram et al., 2011).

Antifolates and Antitumor Agents

The design and synthesis of pyrrolo[2,3-d]pyrimidines as potent antifolates for treating reproductive diseases and as antitumor agents highlight another critical area of biomedical research. These compounds exhibit strong binding affinity to dihydrofolate reductase (DHFR), indicating their potential in cancer therapy (Gangjee et al., 2007).

Anticancer and Anti-5-lipoxygenase Agents

The synthesis of novel pyrazolopyrimidines derivatives has been explored for their anticancer and anti-5-lipoxygenase activities. This research demonstrates the pyrimidine ring's adaptability in crafting molecules with specific pharmacological targets, offering new avenues for cancer and inflammation treatment (Rahmouni et al., 2016).

Mécanisme D'action

The mechanism of action of “2-ethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine” is not specified in the sources retrieved. Pyridopyrimidines and related compounds have been studied for their potential therapeutic effects, but the specific mechanisms can vary widely depending on the exact structure and functional groups present .

Safety and Hazards

Propriétés

IUPAC Name |

2-ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-2-9-11-5-7-3-4-10-6-8(7)12-9/h5,10H,2-4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQFQIHYFJXNMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C2CCNCC2=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-hydroxy-2-methylanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2765041.png)

![N-(4-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2765044.png)

![Tert-butyl N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]carbamate](/img/structure/B2765047.png)

![N,4-diisobutyl-1-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2765054.png)

![3-[2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2765056.png)

![(4-Amino-5-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B2765057.png)